molecular formula C11H12FN3O B2736871 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856068-69-3

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2736871
CAS No.: 1856068-69-3
M. Wt: 221.235
InChI Key: RVFVIDJFOKVVOH-UHFFFAOYSA-N
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Description

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a fluorophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-fluorophenol with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with a methylated pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-fluorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide
  • (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate

Uniqueness

5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-8(6-11(13)14-15)7-16-10-5-3-2-4-9(10)12/h2-6H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVIDJFOKVVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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